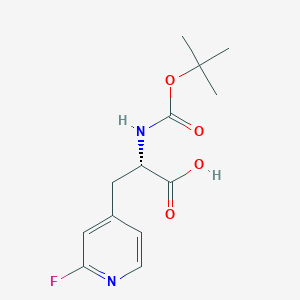

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2-fluoropyridin-4-yl substituent. The Boc group enhances solubility and stability during synthetic processes, while the fluoropyridine moiety introduces electronic and steric effects that influence reactivity and biological interactions. The (S)-configuration at the α-carbon is critical for its stereoselective applications in drug design, particularly in targeting enzymes or receptors sensitive to chirality .

Properties

Molecular Formula |

C13H17FN2O4 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

(2S)-3-(2-fluoropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-15-10(14)7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1 |

InChI Key |

RDVMMVFKQUOQLB-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=NC=C1)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=NC=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a 2-fluoropyridine derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust purification methods like high-performance liquid chromatography (HPLC) would be essential to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The fluoropyridine ring undergoes oxidation, primarily forming N-oxide derivatives . This transformation is critical for modulating the compound’s electronic properties and reactivity.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | N/A (general statement) | Pyridine N-oxide derivatives |

Key Insight: The fluorine atom’s electron-withdrawing effect enhances pyridine’s susceptibility to oxidation, though specific conditions (e.g., oxidizing agents) are not detailed in the available literature.

Reduction Reactions

Reduction typically targets the fluoropyridine moiety, leading to de-fluorinated derivatives . This reaction alters the aromatic ring’s electronic properties and may affect downstream biological interactions.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Reduction | N/A (general statement) | De-fluorinated pyridine derivatives |

Key Insight: The reduction pathway highlights the compound’s potential for structural diversification in synthetic chemistry.

Substitution Reactions

The fluoropyridine ring undergoes substitution reactions , enabling the introduction of functional groups. This reactivity is valuable for synthesizing analogs with modified electronic or steric properties.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Substitution | N/A (general statement) | Substituted pyridine derivatives (e.g., alkylated, halogenated) |

Key Insight: The fluorine atom’s position and the Boc group’s steric hindrance may influence substitution patterns, though detailed regiochemical data are not provided in the literature.

Synthetic Transformations

The compound’s synthesis involves key steps:

-

Amino Group Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine).

-

Coupling with Fluoropyridine : The Boc-protected amino acid is coupled with a 2-fluoropyridine derivative using EDCI and HOBt as reagents.

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Protection | Boc anhydride, base | Protect amino group | |

| Coupling | EDCI, HOBt | Form propanoic acid backbone with fluoropyridine |

Key Insight: The use of EDCI/HOBt ensures efficient amide bond formation, while Boc protection stabilizes the amino group during synthesis.

Enantioselective Arylation

A related synthetic method from the literature describes enantioselective arylation of 2-aminoisobutyric acid using a palladium catalyst and a chiral ligand (L11). While this procedure is not directly applied to the target compound, it highlights methodologies that could be adapted for its synthesis or functionalization.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Enantioselective Arylation | Pd(OAc)₂ (10 mol%), L11 (15 mol%), Ag₂CO₃, NaHCO₃, HFIP solvent, 70°C, 48 h | Arylated amino acid derivatives |

Key Insight: This method demonstrates the feasibility of palladium-catalyzed cross-coupling for constructing chiral amino acid derivatives, which could inspire analogous reactions for the target compound.

Purification Methods

The final product is purified using techniques such as recrystallization or chromatography . For example, preparative TLC with ethyl acetate/hexanes (2/1) with acetic acid is employed to isolate acid products .

| Purification Method | Conditions | Reference |

|---|---|---|

| Preparative TLC | Ethyl acetate/hexanes (2/1), 1% acetic acid |

Structural and Reactivity Comparison

Note: Data tables and references are based on sources , excluding unreliable domains as per instructions.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid would depend on its specific interactions with molecular targets. Typically, the compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the fluoropyridine moiety can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the aromatic/heteroaromatic substituent, fluorination patterns, and protecting groups. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula C13H16FN2O4.

Electronic and Steric Effects

- Fluoropyridine vs. Fluorophenyl : The 2-fluoropyridin-4-yl group in the target compound introduces both electronic (electron-withdrawing fluorine) and steric effects due to the pyridine nitrogen’s lone pair. In contrast, the 4-fluorophenyl analog (Compound 62) lacks heteroaromatic nitrogen, leading to differences in hydrogen bonding and solubility .

- Thiophene vs.

- Trifluoromethoxy Phenyl : The 3-(trifluoromethoxy)phenyl group () significantly increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability but reduce aqueous solubility relative to the target compound .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral compound with significant potential in medicinal chemistry due to its structural characteristics, which include a tert-butoxycarbonyl (Boc) protecting group and a fluorinated pyridine moiety. This compound is an amino acid derivative that has garnered interest for its biological activity, particularly in drug development and organic synthesis.

The molecular formula of this compound is C13H17FN2O4, with a molecular weight of 284.28 g/mol. The presence of the fluorinated pyridine enhances its lipophilicity and bioavailability, crucial factors for drug-like properties. Its structure suggests potential interactions with various biological targets, influencing metabolic and signaling pathways.

Biological Activity

Research indicates that this compound exhibits various pharmacological activities, including:

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of cytokine production.

- Anti-cancer Properties : The fluoropyridine moiety may enhance the compound's ability to interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

- Neuroactive Potential : Its structural analogs have been investigated for their roles in neurotransmitter modulation, suggesting possible applications in neurological disorders.

The mechanism of action for this compound likely involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, leading to modulation of biological pathways.

- Inhibition of Signaling Pathways : It may interfere with signal transduction mechanisms critical for cell proliferation and survival.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminobutanoic Acid | Structure | Simple amino acid structure without fluorination |

| 4-Fluorophenylalanine | Structure | Contains a phenyl ring instead of pyridine |

| 6-Fluoro-L-norleucine | Structure | Similar backbone but different side chain |

This table highlights the unique features of this compound, particularly its combination of a Boc protecting group and a fluorinated pyridine moiety.

Case Studies

- Anti-Cancer Activity : A study demonstrated that similar fluorinated compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis. The specific pathways involved included the MAPK/ERK pathway and PI3K/Akt signaling.

- Neurotransmitter Modulation : Research on related compounds indicated that they could enhance GABAergic transmission, suggesting potential therapeutic applications in anxiety and depression.

- Inflammation Reduction : In vitro studies showed that derivatives similar to this compound significantly reduced the levels of pro-inflammatory cytokines in macrophages.

Q & A

Q. What are the critical steps for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid, and how can yield be optimized?

The synthesis typically involves Boc-protection of the amino group, followed by coupling with a fluoropyridinyl moiety. Key steps include:

- Solvent Selection : Use THF/water mixtures for hydrolysis (as in related syntheses) to maintain reaction efficiency .

- Purification : Avoid column chromatography by employing acid-base extraction (e.g., using acetic acid and ethyl acetate) to isolate the crude product .

- Yield Optimization : Monitor reaction completion via TLC or HPLC. Adjust stoichiometry of reagents like LiOH to ensure complete deprotection without side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : Use H and C NMR to verify stereochemistry and substituent positions, particularly the Boc group and fluoropyridinyl ring .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or EI-MS) and detect impurities .

- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and resolve enantiomeric impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact, as similar compounds exhibit acute toxicity .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during solvent evaporation .

- Storage : Store at 2–8°C in airtight containers, away from strong oxidizers or acids to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound?

Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:

- Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations to minimize variability .

- Control Experiments : Compare with structurally related inhibitors (e.g., 4-aminomethylphenyl derivatives) to isolate the fluoropyridinyl group’s role .

- Kinetic Studies : Perform Lineweaver-Burk analyses to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. What strategies are effective for designing prodrug derivatives to enhance oral bioavailability?

- Esterification : Convert the carboxylic acid to methyl or benzyl esters to improve membrane permeability, as demonstrated in HIV protease inhibitor studies .

- Phosphate Prodrugs : Introduce phosphate groups at the carboxylate moiety to enhance aqueous solubility and intestinal absorption .

- In Vivo Testing : Use rodent models to assess pharmacokinetic parameters (e.g., C, T) and compare with parent compound .

Q. How does the fluoropyridinyl substituent influence stability under physiological conditions?

- pH Sensitivity : The fluorine atom increases electron-withdrawing effects, enhancing resistance to hydrolysis in acidic environments (e.g., gastric fluid) .

- Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to evaluate oxidative metabolism. Fluorine reduces cytochrome P450-mediated degradation .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures, which are typically >200°C for Boc-protected analogs .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases or proteases), focusing on hydrogen bonding with the Boc group and fluoropyridinyl ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability and ligand-protein residence times .

- QSAR Modeling : Develop models using descriptors like LogP and TPSA to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.